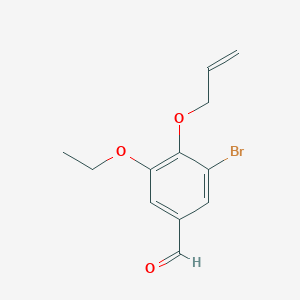

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde

Description

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde (CAS: 42460-61-7) is a halogenated benzaldehyde derivative with the molecular formula C₁₂H₁₃BrO₃. Its structure features an aldehyde functional group at the benzaldehyde core, substituted with an allyloxy group (-O-CH₂-CH=CH₂) at position 4, a bromine atom at position 3, and an ethoxy group (-O-CH₂CH₃) at position 5 . The compound’s SMILES representation is O=C(C1=CC(=C(Br)C(=C1OCCOCC)OCC)OCC)C=CC, and its InChIKey is VQZQFPQZXYHZFE-UHFFFAOYSA-N .

It is listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in commercial availability .

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXYFRWECZCTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromo group. This is followed by the alkylation of the hydroxyl group with allyl bromide to form the allyloxy group. Finally, the ethoxy group is introduced through an etherification reaction with ethyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: 4-(Allyloxy)-3-bromo-5-ethoxybenzoic acid.

Reduction: 4-(Allyloxy)-3-bromo-5-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for the preparation of various heterocyclic compounds and functionalized aromatic derivatives .

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that related compounds demonstrate antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi . This makes it a candidate for further exploration in drug development targeting microbial infections.

- Anticancer Potential : The structural features of this compound suggest potential anticancer properties. Preliminary studies indicate that derivatives of this compound can inhibit cancer cell growth in vitro .

Antimicrobial Activity Testing

A study evaluated the antimicrobial activity of synthesized derivatives similar to this compound using the disc diffusion method against various microbial strains. The results are summarized in the following table:

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| This compound | 7.50 | E. coli | S.aureus | C.albicans |

| Control (Doxorubicin) | 0.1 | 2.7 | 0.1 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing new antimicrobial agents .

Anticancer Activity Evaluation

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.5 |

| KB (Nasopharyngeal Carcinoma) | 6.5 |

These findings suggest that the compound may serve as a lead candidate for further development into anticancer drugs .

Industrial Applications

In addition to its research implications, this compound finds applications in industrial contexts:

- Specialty Chemicals : It is used in the production of specialty chemicals and polymers, contributing to advancements in material science.

- Catalysis : The compound may also be explored for its potential role as a ligand or catalyst in various chemical processes, enhancing reaction efficiencies.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromo group can participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Key Differences :

- Substituent Variation : The ethoxy group (-OCH₂CH₃) at position 5 in the target compound is replaced by a methoxy group (-OCH₃) in this analog (CAS: 361465-10-3) .

- Molecular Formula : C₁₁H₁₁BrO₃ (vs. C₁₂H₁₃BrO₃ for the ethoxy variant) .

- Physicochemical Properties : The ethoxy group’s longer alkyl chain may confer higher lipophilicity compared to the methoxy analog, influencing solubility and reactivity.

- Safety Data : The methoxy variant’s safety data sheet (SDS) recommends first-aid measures for inhalation exposure, though specific toxicity data remain unreported .

3-(Benzyloxy)-5-bromo-4-ethoxybenzoic Acid

Key Differences :

- Substituents : A benzyloxy group (-OCH₂C₆H₅) at position 3 and ethoxy at position 4 (vs. allyloxy at position 4 in the target compound).

- Molecular Formula : C₁₆H₁₅BrO₄ (vs. C₁₂H₁₃BrO₃), reflecting the larger benzyl group and carboxylic acid .

4-(Benzyloxy)-3-phenethoxybenzaldehyde

Key Differences :

- Substituents : This compound (synthesized in ) features a benzyloxy group (-OCH₂C₆H₅) at position 4 and a phenethoxy group (-OCH₂CH₂C₆H₅) at position 3, contrasting with the allyloxy and ethoxy groups in the target compound .

- Reactivity : The allyloxy group in the target compound may undergo electrophilic additions (e.g., halogenation or cyclization) more readily than the aromatic benzyloxy/phenethoxy groups.

Biological Activity

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique functional groups, is being explored for applications in medicinal chemistry, particularly in the development of bioactive molecules. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₃BrO₃. The structure features an aldehyde group, an allyloxy group, and a bromine atom attached to a benzene ring with an ethoxy substituent. These functional groups contribute to the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.13 g/mol |

| Functional Groups | Aldehyde, Allyloxy, Ethoxy, Bromo |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions that may enhance molecular recognition processes.

- Oxidative Stress Modulation : Compounds with similar structures have been noted for their capacity to modulate oxidative stress pathways, which is crucial in various disease states.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 µg/mL |

| Escherichia coli | Weak | >64 µg/mL |

| Candida albicans | Moderate | 16 µg/mL |

A study found that compounds similar to this compound displayed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Docking studies have suggested that it may bind effectively to β-tubulin, inhibiting cancer cell proliferation through disruption of microtubule dynamics.

Case Studies

- Antimicrobial Evaluation : A series of derivatives based on this compound were synthesized and evaluated for antimicrobial activity. The results indicated that modifications to the bromine and allyloxy groups significantly influenced the compounds' efficacy against various pathogens .

- Anticancer Activity : In a study focused on benzodioxepinones related to this compound, derivatives were shown to exhibit cytotoxic effects on cancer cell lines, with some achieving IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.